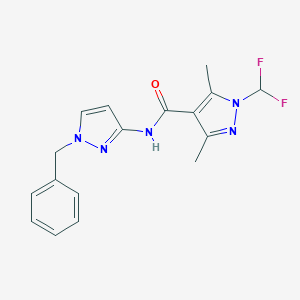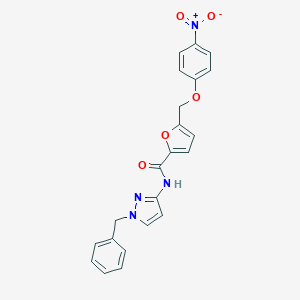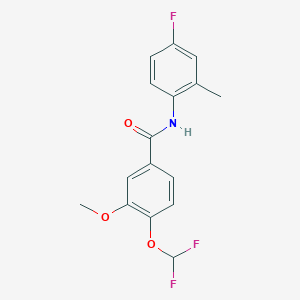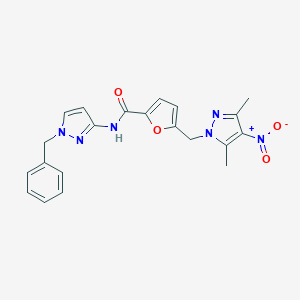![molecular formula C13H10BrN5O3 B279865 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide, also known as BMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTF is a furan derivative that contains a tetrazole ring, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide varies depending on the specific target protein. In the case of Kv1.3, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide binds to the channel pore and blocks ion flow through the channel. This leads to a decrease in T cell activation and proliferation, which has potential applications in the treatment of autoimmune diseases. In the case of sEH, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide binds to the enzyme active site and inhibits its activity, leading to an increase in the levels of fatty acid epoxides. This has potential applications in the treatment of cardiovascular and inflammatory diseases. In the case of AT1R, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide acts as a ligand and activates downstream signaling pathways, leading to changes in blood pressure and other physiological processes.
Biochemical and Physiological Effects
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its effects on ion channels, enzymes, and receptors, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to have antioxidant and anti-inflammatory properties. 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has also been shown to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. Additionally, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in lab experiments is its specificity for certain target proteins, such as Kv1.3 and sEH. This allows researchers to study the effects of blocking or activating these proteins with a high degree of precision. Additionally, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to have low toxicity in animal models, suggesting that it may be a safe compound to use in lab experiments.
One limitation of using 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Additionally, the synthesis of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide can be complex and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are many potential future directions for research on 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide. One area of interest is the development of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in animal models of autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide on its target proteins, as well as its effects on other physiological processes. Overall, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 3-amino-5-methoxyphenyl tetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 5-bromo-2-furoic acid and the amino group of 3-amino-5-methoxyphenyl tetrazole. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzyme inhibition. 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been shown to block the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation and proliferation. 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has also been shown to inhibit the activity of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. Additionally, 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been used as a ligand for the angiotensin II type 1 receptor (AT1R), a G protein-coupled receptor that plays a key role in the regulation of blood pressure.
特性
分子式 |
C13H10BrN5O3 |
|---|---|
分子量 |
364.15 g/mol |
IUPAC名 |
5-bromo-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10BrN5O3/c1-21-10-5-8(4-9(6-10)19-7-15-17-18-19)16-13(20)11-2-3-12(14)22-11/h2-7H,1H3,(H,16,20) |
InChIキー |
RPLLBLCXXLVONL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3C=NN=N3 |
正規SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(O3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)


![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)